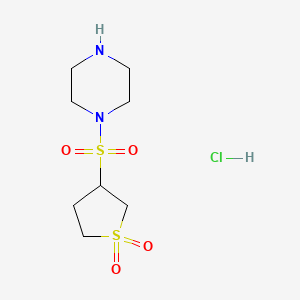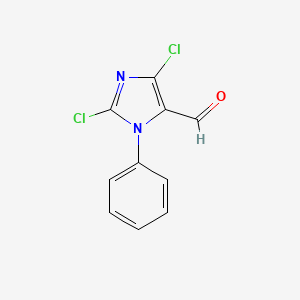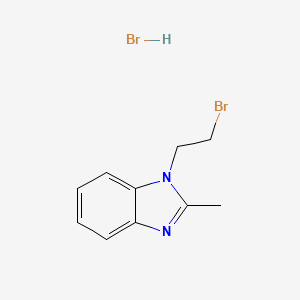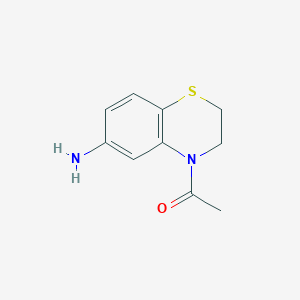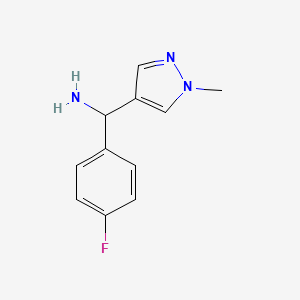
(4-fluorophényl)(1-méthyl-1H-pyrazol-4-yl)méthanamine
Vue d'ensemble
Description
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a fluorophenyl group and a methyl-pyrazolyl group attached to a methanamine backbone
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, with enhanced properties.
Mécanisme D'action
Target of Action
The primary target of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is the human estrogen alpha receptor (ERα) . This receptor is a protein within cells that is activated by the hormone estrogen and can trigger various cellular responses.
Mode of Action
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine interacts with its target, the human estrogen alpha receptor (ERα), by binding to it . The binding affinity of this compound to ERα is close to that of 4-OHT, a native ligand . This interaction can lead to changes in the receptor’s activity, potentially influencing the cellular responses it triggers.
Result of Action
The molecular and cellular effects of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine’s action depend on the specific cellular context. Given its interaction with the human estrogen alpha receptor (ERα), it could potentially influence cellular processes regulated by this receptor, such as cell growth and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH.
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, fluorophenyl derivatives, and methanamine derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine include other pyrazole derivatives, such as:
- (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
- (4-bromophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
- (4-methylphenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
Uniqueness
The uniqueness of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the phenyl ring can enhance the compound’s stability, lipophilicity, and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
(4-fluorophenyl)-(1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-7-9(6-14-15)11(13)8-2-4-10(12)5-3-8/h2-7,11H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVWSAVGRBYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



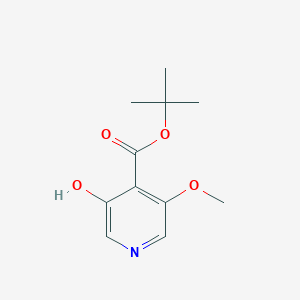
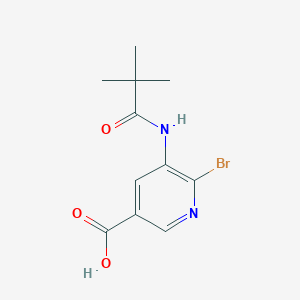
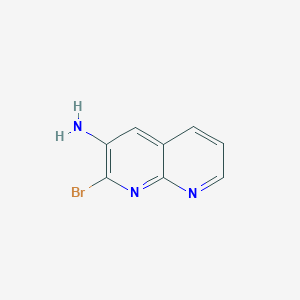
![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)

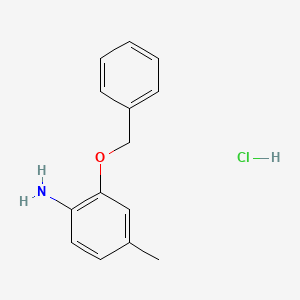
![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)
![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)
